法莫替丁丙酰胺

描述

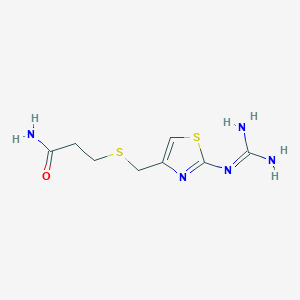

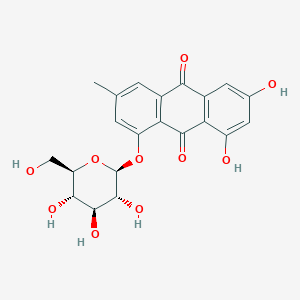

Famotidine propanamide, also known as Famotidine Impurity D, is a derivative of Famotidine . Famotidine is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) . Famotidine propanamide is primarily used for research purposes .

Molecular Structure Analysis

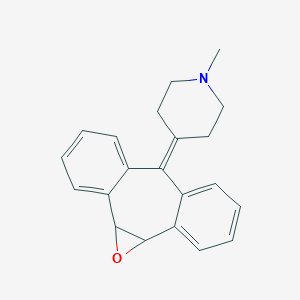

The molecular formula of Famotidine propanamide is C8H13N5OS2 . It has a molecular weight of 259.4 g/mol . The IUPAC name for Famotidine propanamide is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide .

Physical And Chemical Properties Analysis

Famotidine propanamide has several computed properties. It has a topological polar surface area of 174 Ų and a XLogP3 of 0.2 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

科研应用

1. 生物等效性研究

使用高效液相色谱法(HPLC)已经建立了人类血浆中法莫替丁丙酰胺的定量方法,支持临床药代动力学研究和生物等效性研究。这种方法利用阳离子交换固相萃取,可以对血浆中的法莫替丁进行敏感和准确的测量,这对于评估药物生物等效性至关重要(Zendelovska et al., 2002)。

2. 碳酸酐酶抑制

研究表明,抗溃疡药法莫替丁作为人类多种碳酸酐酶以及幽门螺杆菌中的一种纳摩尔级抑制剂。这一特性具有重要意义,为基于这种抑制作用开发新的具有新型作用机制的抗菌药物提供了可能性(Angeli et al., 2018)。

3. 药物输送系统

研究探讨了法莫替丁前脂体的开发,旨在创建一个能够有效延长药物释放时间的系统。这些前脂体系统在药物封装效率和延长释放方面显示出有希望的结果,这可能会提高治疗效果(Mokale et al., 2016)。

4. 口崩片以增强生物利用度

使用直接压缩法对法莫替丁的口崩片(ODT)进行了研究,旨在增强其生物利用度,特别是在老年患者中。这项研究表明,特定的口崩片配方可以显著提高法莫替丁的生物利用度,与传统片剂相比(Abdelbary et al., 2009)。

5. 神经精神疾病应用

使用单个受试者设计进行的试点研究调查了法莫替丁在治疗患有自闭症谱系障碍的儿童中的安全性和有效性。研究发现,一些儿童的行为有所改善,表明法莫替丁在神经精神疾病应用中的潜力(Linday et al., 2001)。

性质

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXXPVCYVHTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famotidine propanamide | |

CAS RN |

76824-16-3 | |

| Record name | Famotidine propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAMOTIDINE PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)